ethyl 2-anilino-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate
Overview
Description
Ethyl 2-anilino-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-anilino-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the condensation of 3-pyridinecarboxaldehyde with ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-anilino-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-anilino-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of cell proliferation and apoptosis. It has been investigated for its anti-proliferative and pro-apoptotic effects in cancer cell lines, making it a candidate for further research in oncology.
Medicine: In the medical field, the compound is being explored for its therapeutic potential. Its ability to induce apoptosis in cancer cells suggests that it could be developed into a new class of anticancer drugs. Additionally, its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which ethyl 2-anilino-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, leading to the activation or inhibition of specific pathways. For example, in cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential or by activating caspase enzymes.
Comparison with Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound is structurally similar but contains a furan ring instead of a thiophene ring. It exhibits anti-proliferative activity and induces apoptosis in cancer cells.
Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate: Another structurally related compound with anti-inflammatory properties.
Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007): This compound has been shown to induce apoptosis in various cancer cell lines.
Uniqueness: Ethyl 2-anilino-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate stands out due to its unique thiophene ring and the presence of the pyridine moiety, which contribute to its distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its potential use in the synthesis of complex molecules make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-phenylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-19(23)16-17(22)15(11-13-7-6-10-20-12-13)25-18(16)21-14-8-4-3-5-9-14/h3-12,22H,2H2,1H3/b15-11-,21-18? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBHLPSEBWLIEU-HXBSJJRASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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